![molecular formula C13H17NO6 B2510325 Acide 3-[(3,4,5-triméthoxyphényl)formamido]propanoïque CAS No. 63203-43-0](/img/structure/B2510325.png)
Acide 3-[(3,4,5-triméthoxyphényl)formamido]propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid is an organic compound with the molecular formula C13H17NO6. It is a derivative of propanoic acid, featuring a 3,4,5-trimethoxyphenyl group and a formamido group. This compound is known for its presence in certain herbs and spices, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .
Applications De Recherche Scientifique
3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Mécanisme D'action
Target of Action
The primary target of 3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid is the Human Endogenous Metabolite . This compound is a constituent of Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .
Mode of Action
It is known to interact with its target, the human endogenous metabolite
Biochemical Pathways
The compound’s interaction with the Human Endogenous Metabolite suggests it may influence various metabolic processes
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability.
Result of Action
It is known to interact with the Human Endogenous Metabolite , but the specific effects of this interaction are not known
Action Environment
The action, efficacy, and stability of 3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its action may be influenced by the presence of this solvent Other factors, such as pH, temperature, and the presence of other compounds, may also affect its action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4,5-trimethoxyphenyl)formamido]propanoic acid typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a series of reactions to form the trimethoxyphenyl group.
Amidation: The trimethoxyphenyl group is then reacted with formamide to introduce the formamido group.
Propanoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process typically includes:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Purification: Using techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Including halogens or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4,5-Trimethoxyphenyl)propanoic acid: Shares the trimethoxyphenyl group but lacks the formamido group.
N-(3,4,5-Trimethoxybenzoyl)phenylalanine: Contains a similar trimethoxybenzoyl group but is structurally different due to the presence of phenylalanine.
Uniqueness
3-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid is unique due to its combination of the trimethoxyphenyl and formamido groups, which confer distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Propriétés
IUPAC Name |
3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-18-9-6-8(7-10(19-2)12(9)20-3)13(17)14-5-4-11(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZOAOEQDVGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2510242.png)
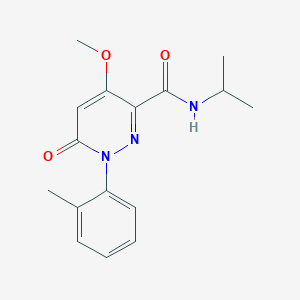
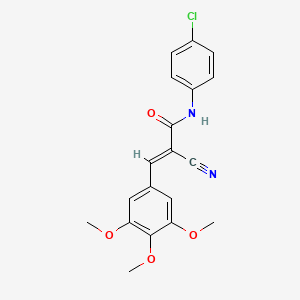
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2510248.png)
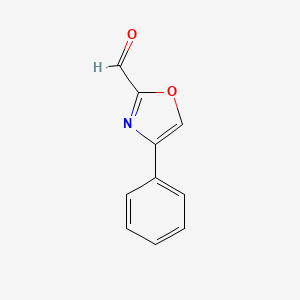
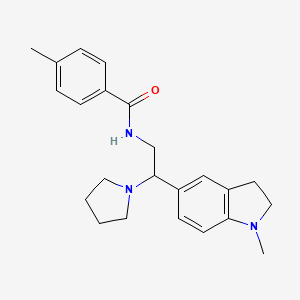
![2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2510251.png)
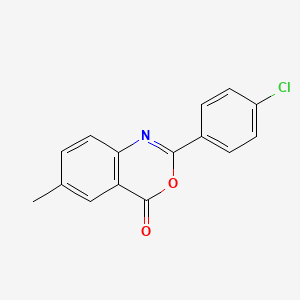
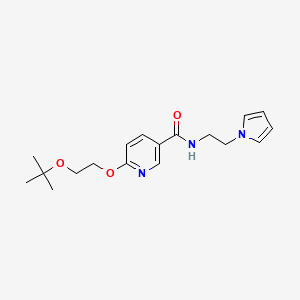
![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B2510257.png)
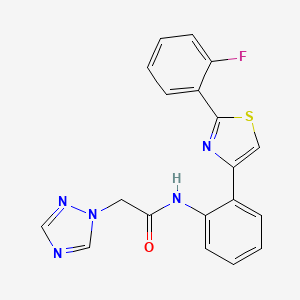
![N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510261.png)
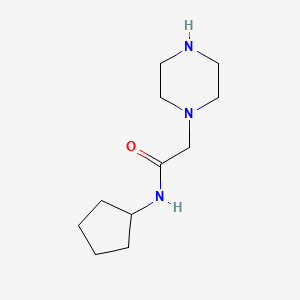
![3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510265.png)
